molecular formula C6H10O B12970834 (S)-Cyclohex-3-enol

(S)-Cyclohex-3-enol

Cat. No.: B12970834
M. Wt: 98.14 g/mol
InChI Key: ABZZOPIABWYXSN-ZCFIWIBFSA-N
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Description

(S)-Cyclohex-3-enol (CAS 822-66-2) is a chiral, cyclic unsaturated alcohol of high interest in organic chemistry research. With a molecular formula of C 6 H 10 O and a molecular weight of 98.14 g/mol, this compound serves as a valuable scaffold for studying reaction mechanisms and developing new synthetic methodologies . This compound is particularly significant for investigations into keto-enol tautomerism , a fundamental process in carbonyl chemistry . The presence of the double bond adjacent to the hydroxyl group makes it a suitable model for exploring the behavior of enols, which are key intermediates in acid-catalyzed reactions such as aldol condensations, halogenations, and the Mannich reaction . The chiral (S)-enantiomer offers specific utility in asymmetric synthesis , where it can be used to probe stereoselective reactions and epimerization processes at the alpha carbon . Our product is provided as a clear liquid with a boiling point of approximately 165°C and a flash point of 53°C, requiring storage at room temperature or in a cool, dark place . It is characterized by a purity of >95.0% (GC), ensuring reliability and consistency in your experimental work . Handling and Safety: This compound is classified as a flammable liquid and vapor. Researchers should wear appropriate personal protective equipment and handle the material in a well-ventilated place, away from ignition sources . Disclaimer: This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for human use.

Properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(1S)-cyclohex-3-en-1-ol

InChI

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2/t6-/m1/s1

InChI Key

ABZZOPIABWYXSN-ZCFIWIBFSA-N

Isomeric SMILES

C1C[C@@H](CC=C1)O

Canonical SMILES

C1CC(CC=C1)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Synthesis

One of the prominent methods for synthesizing this compound involves palladium-catalyzed reactions. These methods typically start from suitable precursors such as cyclohexenone derivatives or related enones. The palladium catalyst facilitates the formation of the enol structure with high stereoselectivity, favoring the (S)-enantiomer due to chiral ligand control or substrate stereochemistry.

  • Key features:

    • High stereoselectivity for the (S)-enantiomer.
    • Versatility in substrate scope.
    • Mild reaction conditions.
  • Typical reaction conditions:

    • Use of palladium catalysts with chiral ligands.
    • Solvents such as tert-butanol or toluene.
    • Microwave-assisted heating to enhance reaction rates and yields.

This method is advantageous for producing enols with high enantiomeric excess and good isolated yields, making it suitable for research and industrial applications.

Modular Synthesis via-Sigmatropic Rearrangement and Aldol Condensation

A modular synthetic approach reported involves the preparation of cyclohexenone acids, which can be precursors to cyclohexenols, through a sequence of reactions starting from phenyl pyruvate and enones. The key mechanistic steps include:

  • A hemiketal–oxy-Cope type-sigmatropic rearrangement.
  • Intramolecular aldol condensation.
  • Keto–enol tautomerization.

This method can be performed under microwave-assisted conditions in alkaline tert-butanol or water, yielding products with high stereoselectivity and isolated yields up to 86% or even 98% in some cases.

Solvent System Temperature (°C) Reaction Time (min) Yield (%) Stereoselectivity (anti:syn)
tert-Butanol (alkaline) 135 30 86 Mainly anti
Alkaline water 135 30 98 Mixture of anti and syn
  • Mechanistic notes:
    • Anti products form via intramolecular aldol condensation after-sigmatropic rearrangement.
    • Syn products arise from intermolecular aldol condensation followed by electrocyclization.
    • Steric and electronic effects of substituents influence the product distribution.

This approach is valuable for synthesizing cyclohexenone derivatives that can be further reduced or transformed into this compound.

Reduction of Cyclohex-3-ene-1-carboxamides

Another synthetic route involves the reduction of cyclohex-3-ene-1-carboxamide derivatives to yield cyclohex-3-enol compounds. For example, sodium borohydride reduction of 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide in a THF/water mixture at 0 °C followed by room temperature stirring produces the corresponding cyclohexenol derivatives with high purity.

  • Typical procedure:
    • Substrate dissolved in THF/H2O (1:1).
    • NaBH4 added at 0 °C.
    • Stirring at room temperature for 6 hours.
    • Workup with saturated NH4Cl and extraction.
    • Purification by silica gel chromatography.

This method is efficient and yields cyclohexenol derivatives suitable for further functionalization.

Nucleophilic Substitution on Cyclohexene Derivatives

A classical approach to cyclohexenol derivatives involves nucleophilic substitution reactions on cyclohexene substrates. For example, the synthesis of aminocyclitols from cyclohexene derivatives involves nucleophilic attack by azide or amine nucleophiles on benzyl-protected cyclohexenol intermediates, followed by chromatographic purification.

  • Key points:
    • Reaction proceeds via intermediates influenced by nucleophile steric bulk and nucleophilicity.
    • Yields vary depending on nucleophile and reaction conditions.
    • Products include trans- and cis-aminocyclitols with defined stereochemistry.

This method is useful for preparing functionalized cyclohexenol derivatives with amino substituents, which can be precursors to this compound after deprotection and further transformations.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Yield (%) Stereoselectivity Notes
Palladium-catalyzed reaction Pd catalyst, chiral ligands, microwave Moderate to high High (S-enantiomer favored) Versatile, mild conditions, scalable
-Sigmatropic rearrangement + aldol condensation Phenyl pyruvate, enones, alkaline tert-butanol or water, microwave Up to 98 Anti and syn mixtures Modular, stereoselective, microwave-assisted
Reduction of cyclohex-3-ene-1-carboxamides NaBH4, THF/H2O, 0 °C to RT High Depends on substrate Straightforward reduction, good purity
Nucleophilic substitution on cyclohexene derivatives Sodium azide, benzyl-protected cyclohexene Variable (4-62) Trans and cis isomers Sensitive to nucleophile properties

Research Findings and Notes

  • Microwave-assisted synthesis significantly improves reaction rates and yields in the preparation of cyclohexenone acids, which are key intermediates for this compound.
  • Steric and electronic effects of substituents on the cyclohexene ring influence the stereochemical outcome of the reactions, especially in aldol condensation and rearrangement steps.
  • Palladium-catalyzed methods provide a direct route to enantiomerically enriched this compound, useful for asymmetric synthesis applications.
  • Reduction of carboxamide precursors is a reliable method to obtain cyclohexenol derivatives with controlled stereochemistry.
  • Nucleophilic substitution reactions on protected cyclohexene intermediates allow access to functionalized cyclohexenols, though yields depend on nucleophile nature and reaction conditions.

This comprehensive analysis of preparation methods for this compound highlights the diversity of synthetic strategies available, from catalytic asymmetric synthesis to modular rearrangement and reduction approaches. Each method offers unique advantages depending on the desired scale, stereochemical purity, and functionalization requirements.

Chemical Reactions Analysis

Types of Reactions: (S)-Cyclohex-3-enol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohex-3-enone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to cyclohexanol using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Cyclohex-3-enone.

    Reduction: Cyclohexanol.

    Substitution: Depending on the nucleophile, products can include ethers, esters, or halides.

Scientific Research Applications

Synthesis of Biologically Active Compounds

(S)-Cyclohex-3-enol serves as a precursor in the synthesis of several enantiomerically enriched compounds, which are crucial in pharmaceuticals. One notable application is its use in the enantioselective synthesis of chrysanthemic acids, which are key components in insecticides like S-bioallethrin and deltamethrin. The process involves diastereoselective epoxidation and subsequent transformations to yield the desired products with high stereochemical control .

Table 1: Synthesis Pathways Utilizing this compound

CompoundSynthetic MethodYield (%)Reference
(1R)-cis-Chrysanthemic AcidDiastereoselective Epoxidation>95
(1R)-cis-Deltamethrinic AcidEnantioselective Synthesis via Cyclohex-3-enol85
(+)-a-CuparenoneTransformation from silyl enol ether derived from cyclohexanone94

Chemical Transformations

This compound has been utilized in various chemical transformations, including bromination and oxidation reactions. These transformations allow for the introduction of functional groups that can be further manipulated to synthesize complex organic molecules.

Case Study: Diastereoselective Bromination

Research has demonstrated that this compound can undergo diastereoselective bromination, leading to the formation of brominated cyclohexane derivatives. These derivatives can be employed as intermediates for synthesizing various biologically active compounds .

Enantioselective Deprotonation

The compound has also been applied in enantioselective deprotonation reactions, which are essential for generating chiral intermediates. This method utilizes chiral lithium amide bases to achieve high levels of enantiomeric excess, making it a powerful tool for synthesizing optically active compounds .

Table 2: Enantioselective Reactions Involving this compound

Reaction TypeChiral Base UsedEnantiomeric Excess (%)Reference
Deprotonation of CyclohexanoneChiral Lithium Amide70
Ring-opening of Cyclohexene OxideChiral Lithium Amide>90

Natural Product Synthesis

This compound has been integral in synthesizing natural products and their analogs. Its structural features make it suitable for constructing complex frameworks found in many natural compounds.

Example: Synthesis of Tetrahydrolipstatin

In one study, derivatives of this compound were used as starting materials for synthesizing tetrahydrolipstatin, an important HMG-CoA reductase inhibitor with anti-obesity properties . This showcases the compound's versatility in medicinal chemistry.

Mechanism of Action

The mechanism by which (S)-Cyclohex-3-enol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can participate in enzymatic reactions, acting as a substrate or inhibitor, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS No. Functional Group Molecular Formula Molecular Weight (g/mol) Key Feature(s)
This compound Not provided -OH C6H10O ~98.14 Chiral alcohol, 3(S)-configuration
(S)-Cyclohex-3-enecarboxylic Acid 5708-19-0 -COOH C7H10O2 126.15 Acidic, enantiomer-specific coupling
Cyclohex-3-ene-1-methanol 1679-51-2 -CH2OH C7H12O 112.17 Hydroxymethyl at 1-position
3-Cyclohexen-1-one (Derivative) 119439-21-3 =O C10H16O 152.23 Electrophilic ketone, isopropyl substituent

Q & A

Q. What is the correct IUPAC nomenclature for (S)-Cyclohex-3-enol, and how is it validated?

The compound is systematically named as Cyclohex-2-en-1-ol in IUPAC nomenclature, with the stereochemical descriptor (S) indicating the spatial arrangement of substituents around the chiral center. Validation involves comparing structural descriptors (e.g., hydroxyl group position, double bond location) against IUPAC rules and confirming via spectroscopic methods such as 13C^{13}\text{C} NMR to resolve positional ambiguities .

Q. What experimental methods are recommended for synthesizing this compound in laboratory settings?

A common approach is the acid-catalyzed dehydration of cyclohexanol (e.g., using concentrated sulfuric acid or phosphoric acid) to form cyclohexene derivatives. For enantioselective synthesis, chiral catalysts like modified Burgess reagent or enzymatic resolution methods may be employed. Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize side products like cyclohexene isomers .

Q. How can functional groups in this compound be qualitatively identified?

  • Hydroxyl group : Test with Lucas reagent (ZnCl₂/HCl); secondary alcohols react slowly, forming turbidity.
  • Double bond : Use bromine water (decolorization indicates unsaturation) or Baeyer’s test (cold KMnO₄ turns from purple to brown).
  • Chirality : Polarimetry or chiral HPLC to confirm enantiomeric purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization of this compound?

Conflicting NMR or mass spectrometry data may arise from impurities, tautomerism, or solvent effects. Strategies include:

  • Multi-spectral correlation : Cross-validate 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and IR spectra with computational predictions (e.g., DFT calculations).
  • Isotopic labeling : Use deuterated solvents to eliminate solvent peaks in NMR.
  • High-resolution MS : Confirm molecular formula and rule out isobaric interferences .

Q. What experimental designs are optimal for studying the kinetic stability of this compound under varying pH and temperature?

  • Kinetic studies : Use pseudo-first-order conditions with excess acid/base to monitor dehydration rates via GC-MS or UV-Vis spectroscopy.
  • Thermodynamic analysis : Calculate activation energy (EaE_a) via the Arrhenius equation using rate constants measured at multiple temperatures.
  • pH dependence : Test stability in buffered solutions (pH 1–12) to identify degradation pathways (e.g., acid-catalyzed vs. base-catalyzed mechanisms) .

Q. How can enantiomeric excess (ee) of this compound be quantified in asymmetric synthesis?

  • Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
  • NMR with chiral shift reagents : Europium-based reagents induce distinct chemical shifts for (R)- and (S)-enantiomers.
  • Circular dichroism (CD) : Correlate CD spectra with known enantiomeric standards .

Q. What statistical approaches are suitable for analyzing contradictory reactivity data in this compound derivatization?

  • Multivariate analysis : Apply principal component analysis (PCA) to identify variables (e.g., solvent polarity, steric effects) driving reactivity discrepancies.
  • Error propagation modeling : Quantify uncertainty in kinetic or thermodynamic measurements using Monte Carlo simulations.
  • Bayesian inference : Update reaction mechanism hypotheses based on prior experimental data .

Methodological Considerations

  • Data presentation : Use tables to compare reaction yields, spectroscopic peaks, or kinetic parameters across conditions (e.g., Table 1).
  • Reproducibility : Document detailed protocols for synthesis and characterization, adhering to standards like the ACS Guide to Scholarly Communication.
  • Ethical rigor : Validate data integrity via peer review and avoid selective reporting of results .

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